molecular formula C14H17N5O5S B2940242 4-methoxy-1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034488-59-8

4-methoxy-1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2940242
CAS RN: 2034488-59-8
M. Wt: 367.38
InChI Key: KOIUMINNWZBSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H17N5O5S and its molecular weight is 367.38. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

  • Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variants similar to the specified compound, demonstrate excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Chemical Synthesis and Modification

  • Certain alkoxy-derivatives of 1,2,4,6,8-penta-azanaphthalene undergo transetherification, suggesting potential synthetic routes for derivatives including methoxy-substitutes (Brown & Sugimoto, 1970).
  • New 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups have been synthesized, indicating the feasibility of incorporating sulfonyl groups into similar structures (Markitanov et al., 2016).

Pharmacological Applications

  • Azetidine, pyrrolidine, and piperidine derivatives, including compounds with structures related to the specified chemical, have been explored as potential alpha-subtype selective 5-HT-1D receptor agonists, indicating possible applications in migraine treatment (Habernickel, 2001).
  • N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound with a similar structure, has shown promising anticancer effects and has been modified to reduce toxicity (Wang et al., 2015).

Herbicide Development

  • Research on triazolopyrimidine sulfonanilides, related to the specified compound, as acetohydroxyacid synthase inhibitors for herbicide development shows potential for new herbicidal compounds (Chen et al., 2009).

properties

IUPAC Name

4-methoxy-1-methyl-5-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O5S/c1-17-7-10(11(24-3)4-12(17)20)13(21)19-5-9(6-19)25(22,23)14-16-15-8-18(14)2/h4,7-9H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIUMINNWZBSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one

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